![molecular formula C14H10N6O B2960357 3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 440322-89-4](/img/structure/B2960357.png)
3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and exact mass. For the related compound “[1,2,4]Triazolo [4,3-a]pyridin-3-amine”, it has a molecular weight of 134.14 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, 0 rotatable bonds, and an exact mass of 134.059246208 g/mol .Scientific Research Applications
Anticancer Research
The triazoloquinazoline scaffold, to which our compound belongs, has been investigated for its potential anticancer properties. Some derivatives have shown comparable cytotoxic activity to established anticancer drugs . This suggests that Oprea1_364129 could be a candidate for developing new anticancer therapies, possibly targeting specific cancer cell lines or mechanisms.
Antimicrobial and Antitubercular Agents
Compounds with the triazolothiadiazine structure have been noted for their diverse pharmacological activities, including antimicrobial and antitubercular effects . Oprea1_364129 could be explored for its efficacy against various bacterial strains, contributing to the fight against drug-resistant pathogens.
Enzyme Inhibition
The triazoloquinazoline derivatives are known to act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase . Research into Oprea1_364129’s ability to inhibit specific enzymes could lead to the development of new treatments for diseases related to enzyme dysfunction.
Analgesic and Anti-inflammatory Applications
The structural relatives of Oprea1_364129 have been documented to possess analgesic and anti-inflammatory properties . This compound could be part of studies aimed at understanding pain pathways or inflammatory responses, potentially leading to new pain relievers or anti-inflammatory drugs.
Antioxidant Properties
Triazolothiadiazine compounds have also been associated with antioxidant activities . Oprea1_364129 might be researched for its capacity to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases.
Antiviral Activity
Some triazoloquinazoline derivatives have been tested for their antiviral potential, particularly against viruses like Herpes simplex . Oprea1_364129 could be valuable in the development of new antiviral drugs, especially in a world where viral infections remain a significant challenge.
Pharmacokinetic Studies
In silico pharmacokinetic and molecular modeling studies are crucial for drug development. The triazolothiadiazine core’s ability to make specific interactions with target receptors makes it a valuable pharmacophore for such studies . Oprea1_364129 could be used in computational models to predict the behavior of new drug candidates.
Energetic Materials
While not directly related to pharmacology, triazolo-based compounds have been explored for their use in energetic materials due to their stability and performance characteristics . Oprea1_364129 might be studied for potential applications in this field, contributing to the design of safer and more efficient energetic compounds.
properties
IUPAC Name |
3-amino-2-pyridin-4-yl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c15-19-12(9-5-7-16-8-6-9)18-20-13(21)10-3-1-2-4-11(10)17-14(19)20/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVYAOYXHQAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one |
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